In Vitro Potency Against Sclerotinia sclerotiorum: Pydiflumetofen vs. Boscalid and Benzovindiflupyr
Against *Sclerotinia sclerotiorum*, the causal agent of Sclerotinia stem rot, pydiflumetofen exhibits substantially lower EC50 values than both the early-generation SDHI boscalid and the newer pyrazole-4-carboxamide benzovindiflupyr. In a comparative study, pydiflumetofen achieved a mean EC50 of 0.0250 μg/mL, which is >240-fold lower than the EC50 threshold for boscalid (>6.01 μg/mL) [1]. Even among the most active pyrazole-4-carboxamides tested, pydiflumetofen (0.0250 μg/mL) was reported to have higher activity than benzovindiflupyr (0.0575 μg/mL) in the same study system [1]. A separate study reported an even lower mean EC50 of 0.0095 μg/mL for pydiflumetofen [2].
| Evidence Dimension | In vitro mycelial growth inhibition (EC50) |
|---|---|
| Target Compound Data | 0.0250 μg/mL (mean) and 0.0095 μg/mL (mean) |
| Comparator Or Baseline | Boscalid (>6.01 μg/mL); Benzovindiflupyr (0.0575 μg/mL) |
| Quantified Difference | Pydiflumetofen vs. Boscalid: >240-fold lower EC50; Pydiflumetofen vs. Benzovindiflupyr: 2.3-fold lower EC50 (based on 0.0575 vs. 0.0250 μg/mL) or 6.1-fold lower (based on 0.0575 vs. 0.0095 μg/mL) |
| Conditions | Mycelial growth inhibition assays on potato dextrose agar (PDA) at 25°C for 2-3 days [1][2] |
Why This Matters
For researchers studying Sclerotinia stem rot, pydiflumetofen's >240-fold greater potency than boscalid and up to 6-fold greater potency than benzovindiflupyr directly influences assay design and concentration selection.
- [1] Zhu, F., et al. (2020). The relationship between features enabling SDHI fungicide binding to the Sc-Sdh complex and its inhibitory activity against Sclerotinia sclerotiorum. Pesticide Biochemistry and Physiology, 166, 104568. View Source
- [2] Hou, Y. P., et al. (2019). Bioactivity, physiological characteristics and efficacy of the SDHI fungicide pydiflumetofen against Sclerotinia sclerotiorum. Pesticide Biochemistry and Physiology, 160, 70-78. View Source
